molecular formula C24H31N5O4S2 B13395368 1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea

1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea

Cat. No.: B13395368
M. Wt: 517.7 g/mol
InChI Key: JWGVUDPAMQEIJU-UHFFFAOYSA-N
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Description

AZD3147 is a potent and selective dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell signaling pathways .

Preparation Methods

The synthesis of AZD3147 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a urea-containing morpholinopyrimidine structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for AZD3147 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

AZD3147 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

AZD3147 has a wide range of scientific research applications, including:

Mechanism of Action

AZD3147 exerts its effects by selectively inhibiting mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of AZD3147 include the kinase domains of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, which are crucial for their activity .

Comparison with Similar Compounds

AZD3147 is unique compared to other similar compounds due to its dual inhibition of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. Similar compounds include:

AZD3147’s dual inhibition mechanism provides a broader range of activity and potential therapeutic benefits compared to compounds that target only one of the complexes.

Properties

IUPAC Name

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGVUDPAMQEIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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